molecular formula C17H28N2O2 B12607482 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine CAS No. 650629-05-3

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine

Cat. No.: B12607482
CAS No.: 650629-05-3
M. Wt: 292.4 g/mol
InChI Key: XIUWFIFUDQHLHZ-UHFFFAOYSA-N
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Description

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a chemical compound with the molecular formula C17H28N2O2. It is a derivative of piperazine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a diethoxymethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(diethoxymethyl)benzyl chloride. This is achieved by reacting 4-(diethoxymethyl)benzyl alcohol with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The resulting 4-(diethoxymethyl)benzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clocinizine: An antihistamine with a similar piperazine structure.

    Chlorcyclizine: Another antihistamine with structural similarities.

    Benzylpiperazine (BZP): A stimulant with a piperazine core structure.

Uniqueness

1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and activities.

Properties

CAS No.

650629-05-3

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[[4-(diethoxymethyl)phenyl]methyl]-4-methylpiperazine

InChI

InChI=1S/C17H28N2O2/c1-4-20-17(21-5-2)16-8-6-15(7-9-16)14-19-12-10-18(3)11-13-19/h6-9,17H,4-5,10-14H2,1-3H3

InChI Key

XIUWFIFUDQHLHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CN2CCN(CC2)C)OCC

Origin of Product

United States

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